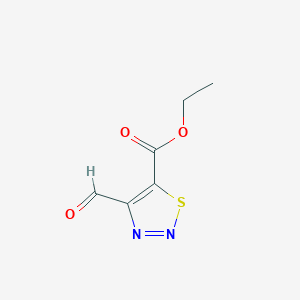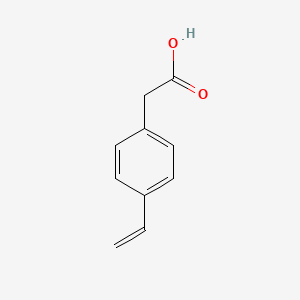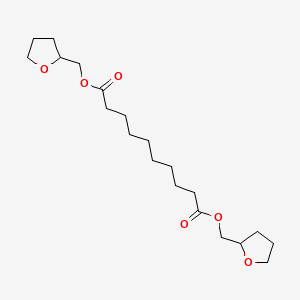![molecular formula C8H10BrN3 B3190699 2-[(4-bromophenyl)methyl]guanidine CAS No. 46123-79-9](/img/structure/B3190699.png)
2-[(4-bromophenyl)methyl]guanidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(4-bromophenyl)methyl]guanidine is an organic compound that features a guanidine group attached to a 4-bromophenylmethyl moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-bromophenyl)methyl]guanidine typically involves the reaction of 4-bromobenzylamine with a guanidine derivative. One common method is the reaction of 4-bromobenzylamine with S-methylisothiourea under basic conditions to yield the desired guanidine compound . The reaction is usually carried out in a solvent such as methanol or ethanol, and the reaction mixture is heated to facilitate the formation of the product.
Industrial Production Methods
the general principles of guanidine synthesis, such as the use of activated guanidine precursors and transition metal-catalyzed reactions, can be applied to scale up the production of this compound .
化学反応の分析
Types of Reactions
2-[(4-bromophenyl)methyl]guanidine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions:
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and organometallic reagents.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield substituted guanidines, while oxidation reactions can produce oxidized derivatives of the guanidine group .
科学的研究の応用
2-[(4-bromophenyl)methyl]guanidine has several scientific research applications, including:
Medicinal Chemistry: This compound is investigated for its potential as a pharmacological agent, particularly in the development of drugs targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it a candidate for use in the synthesis of advanced materials with specific properties.
Biological Studies: It is used in studies to understand the interaction of guanidine derivatives with biological molecules and their potential therapeutic effects.
作用機序
The mechanism of action of 2-[(4-bromophenyl)methyl]guanidine involves its interaction with specific molecular targets, such as enzymes or receptors. The guanidine group can form hydrogen bonds and electrostatic interactions with these targets, leading to modulation of their activity . The exact pathways and targets depend on the specific application and biological context .
類似化合物との比較
Similar Compounds
N-benzoyl-N′-benzyl-N″(4-bromophenyl)guanidine: This compound has a similar structure but includes additional benzoyl and benzyl groups.
4-bromophenylguanidine: Lacks the methyl group attached to the guanidine moiety.
Uniqueness
2-[(4-bromophenyl)methyl]guanidine is unique due to its specific substitution pattern, which can influence its reactivity and interaction with biological targets. This uniqueness makes it a valuable compound for specific applications in medicinal chemistry and materials science .
特性
CAS番号 |
46123-79-9 |
|---|---|
分子式 |
C8H10BrN3 |
分子量 |
228.09 g/mol |
IUPAC名 |
2-[(4-bromophenyl)methyl]guanidine |
InChI |
InChI=1S/C8H10BrN3/c9-7-3-1-6(2-4-7)5-12-8(10)11/h1-4H,5H2,(H4,10,11,12) |
InChIキー |
GNMZIDYNHABLBD-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1CN=C(N)N)Br |
正規SMILES |
C1=CC(=CC=C1CN=C(N)N)Br |
Key on ui other cas no. |
46123-79-9 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




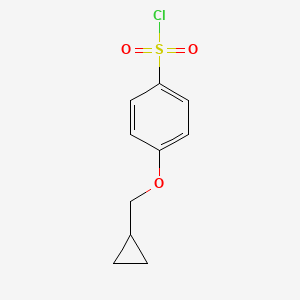

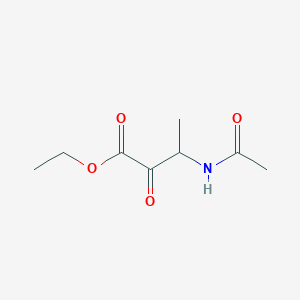



![[2-(2-Methylphenoxy)ethyl]hydrazine hydrochloride](/img/structure/B3190690.png)
